molecular formula C8H16O2 B122182 (1R,2R)-1,2-Cyclohexanedimethanol CAS No. 65376-05-8

(1R,2R)-1,2-Cyclohexanedimethanol

Cat. No.: B122182
CAS No.: 65376-05-8
M. Wt: 144.21 g/mol
InChI Key: XDODWINGEHBYRT-YUMQZZPRSA-N
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Description

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol with the molecular formula C8H16O2. It is a colorless, viscous liquid that is used as an intermediate in the synthesis of various organic compounds. The compound is notable for its two hydroxyl groups attached to a cyclohexane ring, making it a versatile building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,2R)-1,2-Cyclohexanedimethanol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,2-cyclohexanedione. This reaction typically uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 1,2-cyclohexanedicarboxylic acid using lithium aluminum hydride (LiAlH4) in anhydrous ether .

Industrial Production Methods

Industrial production of this compound often employs the catalytic hydrogenation method due to its efficiency and scalability. The process involves the use of high-pressure hydrogenation reactors and palladium catalysts to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-Cyclohexanedimethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.

Major Products

    Oxidation: Cyclohexanedione.

    Reduction: Cyclohexane.

    Substitution: Tosylates of this compound.

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-Cyclohexanedimethanol depends on its application. In enzymatic reactions, it acts as a substrate that undergoes specific transformations catalyzed by enzymes. The hydroxyl groups on the cyclohexane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of two hydroxyl groups, making it a valuable intermediate in asymmetric synthesis and chiral resolution processes. Its ability to undergo a variety of chemical reactions further enhances its versatility in organic synthesis .

Properties

IUPAC Name

[(1R,2R)-2-(hydroxymethyl)cyclohexyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-5-7-3-1-2-4-8(7)6-10/h7-10H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDODWINGEHBYRT-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101285244
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25712-33-8, 65376-05-8
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25712-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-1,2-Cyclohexanedimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101285244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Cyclohexanedimethanol, (1R,2R)-rel
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Record name (1R,2R)-1,2-Cyclohexanedimethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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